

Technical Support Center: FR58664

Bioavailability Enhancement

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Compound of Interest

Compound Name: FR 58664

Cat. No.: B1219914

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and formulation of FR58664. Our goal is to facilitate the successful improvement of FR58664's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is FR58664 and what is its primary mechanism of action?

A1: FR58664 is an experimental small molecule inhibitor of the novel intracellular signaling protein Kinase-Y. Its therapeutic potential is currently under investigation for applications in oncology. The primary mechanism of action involves the competitive inhibition of the ATP-binding site on Kinase-Y, leading to the downregulation of the Pro-Survival Pathway Z.

Q2: What are the main challenges associated with the oral administration of FR58664?

A2: The primary challenge with oral FR58664 is its low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.^[1] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which in turn results in low and variable oral bioavailability.^{[2][3]}

Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like FR58664?

A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

- Physical Modifications: Techniques like micronization and nanocrystal formation increase the surface area of the drug for dissolution.[4][5]
- Chemical Modifications: Salt formation or the creation of prodrugs can improve solubility and permeability.[3][5]
- Formulation Approaches:
 - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve absorption by utilizing lipid absorption pathways.[4][6]
 - Amorphous solid dispersions: Dispersing FR58664 in a polymer matrix can prevent crystallization and enhance dissolution.[5][7]
 - Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[4]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments with FR58664.

Issue 1: Inconsistent or low in vivo efficacy despite promising in vitro activity.

Q: My in vitro assays show high potency for FR58664, but I am not observing the expected therapeutic effect in my animal models after oral administration. What could be the cause?

A: This discrepancy is a common challenge for poorly soluble compounds like FR58664. The most likely cause is low oral bioavailability, meaning an insufficient amount of the drug is reaching systemic circulation to exert its therapeutic effect.[2] It is crucial to assess the pharmacokinetic profile of your current formulation.

Recommended Actions:

- **Conduct a Pilot Pharmacokinetic (PK) Study:** Dose a small group of animals with your current formulation and collect blood samples at various time points. Analyze the plasma concentrations of FR58664 to determine key PK parameters like C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve).
- **Evaluate Formulation Performance:** If the PK data confirms low exposure, consider reformulating FR58664. The choice of a new formulation strategy will depend on the physicochemical properties of FR58664.

Issue 2: High variability in experimental results between animals.

Q: I am observing significant variability in the therapeutic response and plasma concentrations of FR58664 between individual animals in the same study group. Why is this happening?

A: High inter-subject variability is often linked to the poor dissolution and absorption of the drug. [8] Factors such as food effects (presence or absence of food in the stomach) can significantly alter the gastrointestinal environment and, consequently, the absorption of a poorly soluble drug.

Recommended Actions:

- **Standardize Dosing Conditions:** Ensure that all animals are dosed under the same conditions (e.g., fasted or fed state). This will help minimize variability related to physiological differences in the GI tract.
- **Explore Enabling Formulations:** Formulations such as self-emulsifying drug delivery systems (SEDDS) or solid dispersions are designed to reduce the impact of physiological variables on drug absorption, leading to more consistent bioavailability.[4][7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of FR58664

This protocol describes the preparation of an amorphous solid dispersion of FR58664 with a hydrophilic polymer to enhance its dissolution rate.

Materials:

- FR58664
- Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
- Dichloromethane (DCM)
- Methanol
- Rotary evaporator
- Vacuum oven

Procedure:

- Weigh 1 gram of FR58664 and 3 grams of PVP/VA 64.
- Dissolve both components in a 1:1 mixture of DCM and methanol to form a clear solution.
- Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.
- Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- The resulting product is a 1:3 (w/w) FR58664:PVP/VA 64 amorphous solid dispersion.
- Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of FR58664.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a method to compare the dissolution rate of the amorphous solid dispersion of FR58664 with the unformulated (crystalline) drug.

Materials:

- Crystalline FR58664
- FR58664 ASD (prepared as per Protocol 1)
- USP Apparatus II (Paddle Apparatus)
- Dissolution medium: Simulated Gastric Fluid (SGF) without pepsin, pH 1.2
- HPLC system for quantification

Procedure:

- Prepare a dissolution medium of SGF.
- Set the paddle speed of the USP Apparatus II to 75 RPM and maintain the temperature at 37°C.
- Add an amount of crystalline FR58664 or FR58664 ASD equivalent to 50 mg of FR58664 to the dissolution vessel.
- Collect samples (5 mL) at 5, 15, 30, 60, and 120-minute intervals. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of FR58664 using a validated HPLC method.
- Plot the percentage of drug dissolved against time for both formulations.

Data Presentation

Table 1: Physicochemical Properties of FR58664

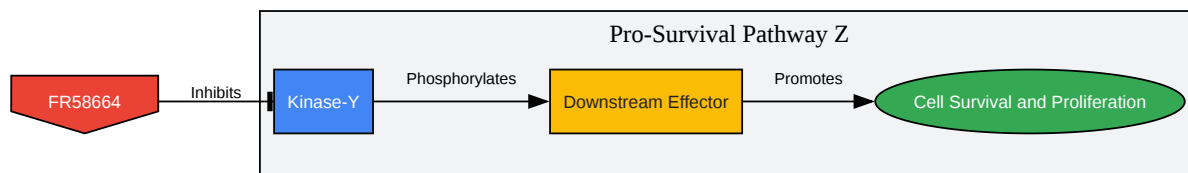
| Property | Value |
|-----------------------------|---------------|
| Molecular Weight | 450.3 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| Melting Point | 210°C |
| pKa | Not ionizable |

Table 2: Comparison of Pharmacokinetic Parameters of Different FR58664 Formulations in Rats (Oral Dose: 10 mg/kg)

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
|---|--------------|-----------|------------------------|
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 120 |
| Micronized Suspension | 150 ± 40 | 2.0 ± 1.0 | 1100 ± 300 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.5 ± 0.5 | 3200 ± 650 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 800 ± 150 | 1.0 ± 0.5 | 5500 ± 900 |

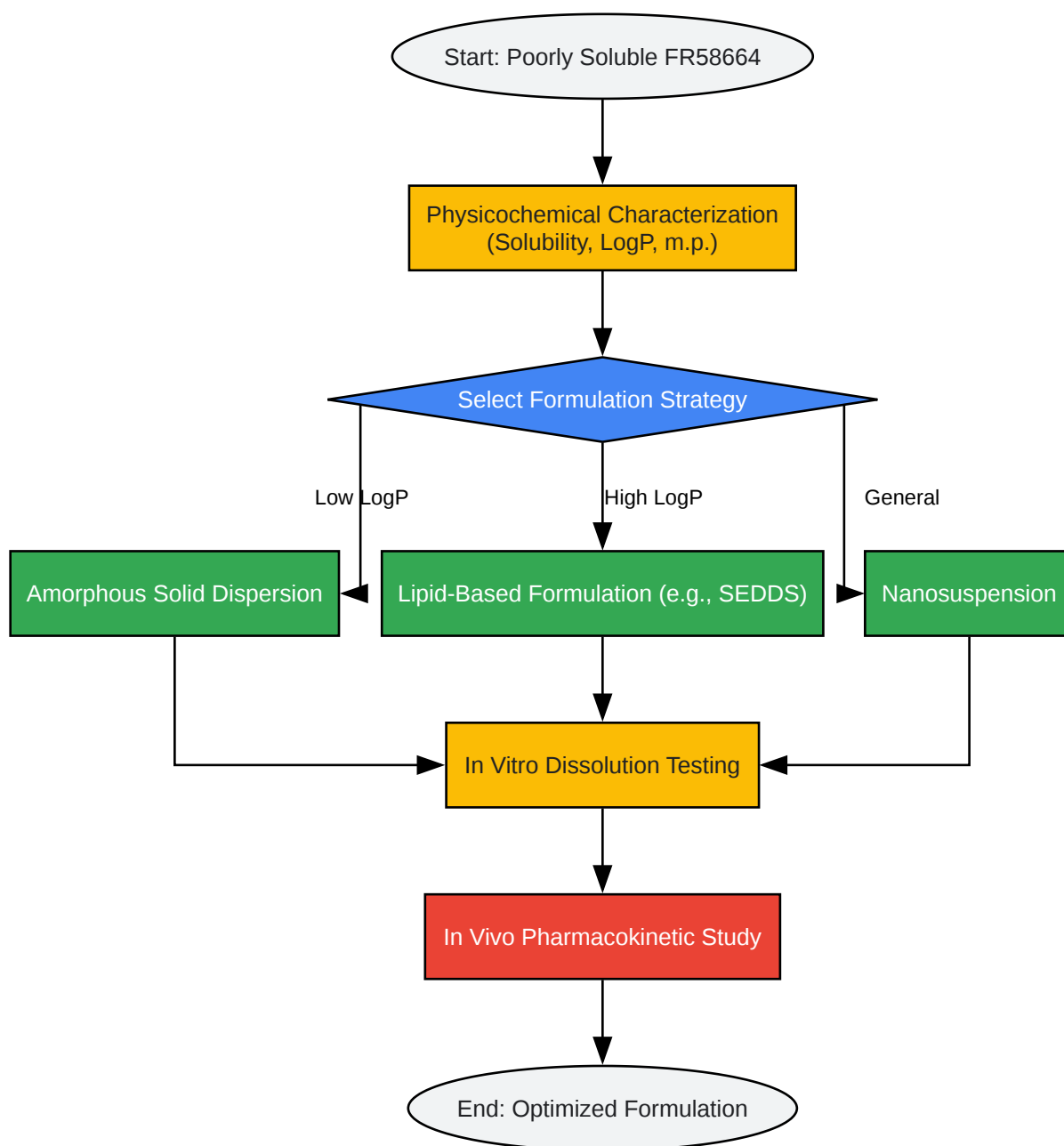
Data are presented as mean ± standard deviation.

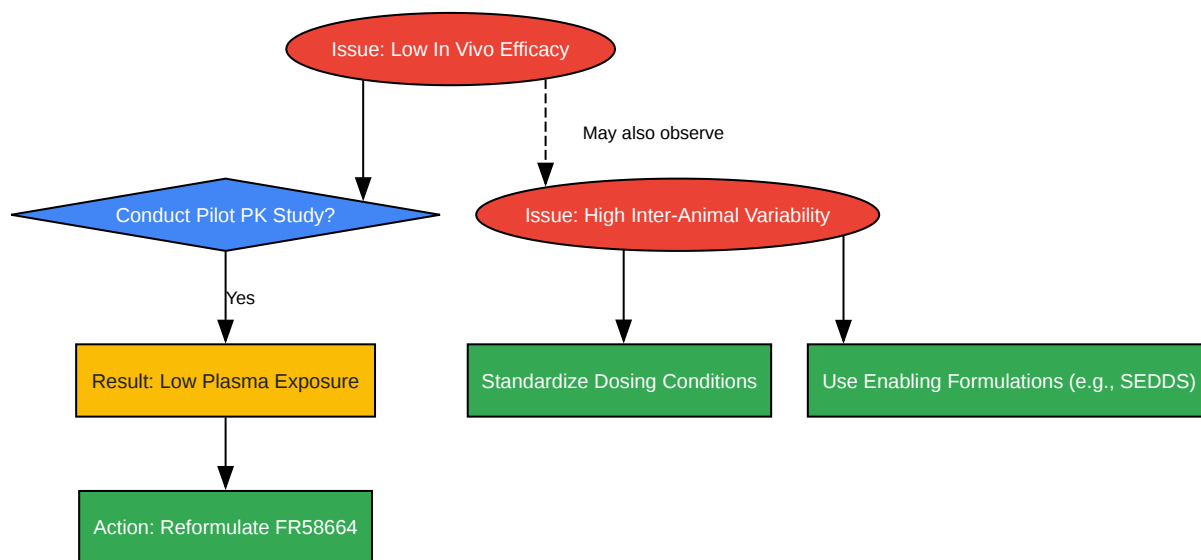
Visualizations



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Caption: Mechanism of action of FR58664.





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